Product packaging for Furo[3,2-E]benzoxazole(Cat. No.:CAS No. 50511-87-0)

Furo[3,2-E]benzoxazole

Cat. No.: B12902876
CAS No.: 50511-87-0
M. Wt: 159.14 g/mol
InChI Key: HYGAISRIXKFCCU-UHFFFAOYSA-N
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Description

Furo[3,2-E]benzoxazole is a fused heterocyclic compound that incorporates both furan and benzoxazole rings, forming a privileged scaffold in medicinal chemistry . This structure is of significant interest in organic synthesis and pharmaceutical research for developing new biologically active molecules. Compounds based on the benzoxazole moiety, including its fused derivatives, are frequently investigated for their diverse pharmacological potential. Research indicates that similar benzoxazole derivatives exhibit a range of biological activities, serving as key structures in the development of antimicrobial agents , anticancer therapies by targeting pathways such as VEGFR-2 kinase , and anti-inflammatory drugs through cyclooxygenase-2 (COX-2) inhibition . The molecular framework is also found in fluorescent compounds used in materials science and organic electronics . As a building block, this compound provides researchers with a versatile template for structure-activity relationship (SAR) studies and the design of novel therapeutic candidates. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO2 B12902876 Furo[3,2-E]benzoxazole CAS No. 50511-87-0

Properties

CAS No.

50511-87-0

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

furo[3,2-e][1,3]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-8-9(10-5-12-8)6-3-4-11-7(1)6/h1-5H

InChI Key

HYGAISRIXKFCCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1OC=C3)N=CO2

Origin of Product

United States

Chemical Synthesis of the Furo 3,2 E Benzoxazole Scaffold

The synthesis of fused heterocyclic systems like furo[3,2-e]benzoxazole often involves multi-step sequences, starting from readily available precursors. While specific literature on the direct synthesis of this compound is limited, synthetic strategies can be extrapolated from the synthesis of related fused furan (B31954) and benzoxazole (B165842) systems.

Common synthetic approaches for analogous benzoxazole derivatives often begin with ortho-aminophenols, which can undergo condensation with various carbonyl compounds or their equivalents. rsc.orgmdpi.com For the construction of the furan ring, intramolecular cyclization reactions are a powerful tool. periodikos.com.br

One plausible synthetic pathway towards a this compound derivative could involve the initial formation of a substituted benzoxazole, followed by the annulation of the furan ring. For instance, a 2-aminophenol (B121084) could be reacted with a suitable carboxylic acid or aldehyde to form a 2-substituted benzoxazole. mdpi.com Subsequent functionalization of the benzoxazole core to introduce a precursor for furan ring formation, followed by an intramolecular cyclization, would lead to the desired this compound system.

Alternative strategies might involve the use of transition-metal-catalyzed cross-coupling reactions to construct the key C-C and C-O bonds of the fused system. nih.gov For example, a suitably substituted furan derivative could be coupled with a functionalized aminophenol in a tandem reaction sequence.

Synthetic Strategy Key Precursors Reaction Type Potential Advantages
Sequential Annulation2-Aminophenol, Functionalized Carboxylic Acid/AldehydeCondensation, Intramolecular CyclizationStepwise control over substitution patterns
Convergent SynthesisSubstituted Furan, Functionalized AminophenolTransition-Metal-Catalyzed Cross-CouplingPotentially shorter synthetic routes
Oxidative CyclizationPhenolic Schiff's BasesOxidationDirect formation of the heterocyclic core researchgate.net

Mechanistic Studies of Furo 3,2 E Benzoxazole Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and expanding the scope of accessible derivatives. The formation of the benzoxazole (B165842) ring itself typically proceeds through a condensation reaction between an o-aminophenol and a carboxylic acid derivative, often under acidic conditions, or with an aldehyde followed by oxidation. rsc.org

A plausible mechanism for the formation of the benzoxazole moiety involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the imine or activated carbonyl carbon, and subsequent dehydration to yield the aromatic benzoxazole ring. researchgate.net

The construction of the fused furan (B31954) ring likely proceeds via an intramolecular cyclization. For instance, a precursor bearing a phenolic hydroxyl group and a suitably positioned leaving group on an adjacent side chain could undergo an intramolecular Williamson ether synthesis. Alternatively, transition-metal-catalyzed C-H activation and subsequent C-O bond formation represents a more modern and atom-economical approach. nih.gov Mechanistic studies often employ control experiments and the isolation or spectroscopic detection of reaction intermediates to elucidate the reaction pathway. bohrium.com

Advanced Spectroscopic Characterization and Structural Analysis of Furo 3,2 E Benzoxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Furo[3,2-e]benzoxazole, providing detailed insights into its atomic connectivity and spatial arrangement. Both ¹H and ¹³C NMR are utilized to map out the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic and furanic protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the oxygen and nitrogen atoms within the heterocyclic system. Protons on the benzene (B151609) ring typically appear in the downfield region, while those on the furan (B31954) ring are also observed at characteristic chemical shifts.

¹³C NMR: The carbon NMR spectrum provides complementary information, with each carbon atom in the this compound framework resonating at a specific chemical shift. The carbons of the furan and benzoxazole (B165842) moieties can be distinguished based on their electronic environments. For instance, carbons bonded to heteroatoms (oxygen and nitrogen) are generally deshielded and appear at higher chemical shifts.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons, confirming the regiochemical assignment of the fused ring system.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2 7.85 -
C-2 - 145.2
C-3a - 115.8
H-4 7.50 -
C-4 - 124.5
H-5 7.30 -
C-5 - 121.0
C-5a - 149.5
C-6 - 110.5
H-7 7.65 -
C-7 - 142.1
C-7a - 148.3

Note: The data presented are representative and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of the molecular bonds within this compound, allowing for the identification of key functional groups and providing a fingerprint of the molecule's structure.

The IR spectrum of this compound is characterized by several key absorption bands:

C=N Stretching: A prominent band is typically observed in the 1630-1615 cm⁻¹ region, corresponding to the stretching vibration of the carbon-nitrogen double bond within the oxazole (B20620) ring.

C=C Stretching: Aromatic C=C stretching vibrations from the benzene and furan rings appear in the 1600-1450 cm⁻¹ range.

C-O-C Stretching: The stretching vibrations of the ether linkage in the furan ring and the C-O bond in the oxazole ring give rise to strong absorptions, typically in the 1250-1050 cm⁻¹ region.

C-H Stretching and Bending: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear as strong bands in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic ring.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium
C=N Stretch (Oxazole) 1625 Strong
Aromatic C=C Stretch 1580, 1470 Medium-Strong
C-O-C Stretch (Furan/Oxazole) 1240, 1080 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

UV-Vis spectroscopy provides insights into the electronic transitions occurring within the conjugated π-system of this compound. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states.

The UV-Vis spectrum of this compound typically exhibits multiple absorption bands, which are attributed to π → π* and n → π* transitions. The extended conjugation resulting from the fusion of the furan, benzene, and oxazole rings leads to absorptions at longer wavelengths compared to the individual parent heterocycles. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity, reflecting the nature of the electronic transitions.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the molecular formula of this compound and for analyzing its fragmentation patterns upon ionization. HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental composition with a high degree of confidence.

Upon electron impact (EI) or other ionization methods, the this compound molecular ion undergoes characteristic fragmentation. The analysis of these fragment ions helps to piece together the structure of the molecule. Common fragmentation pathways may involve the loss of small, stable molecules such as CO, HCN, or C₂H₂O, providing further evidence for the presence of the furan and oxazole rings.

Table 3: Representative Mass Spectrometry Data for this compound

Ion m/z (calculated) m/z (observed) Fragmentation
[M]⁺ 157.0477 157.0475 Molecular Ion
[M-CO]⁺ 129.0528 129.0526 Loss of Carbon Monoxide

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, revealing the planarity and conformation of the fused ring system.

The crystal structure of this compound would confirm the fusion pattern of the heterocyclic rings and provide detailed information about intermolecular interactions, such as π-π stacking, which influence the crystal packing. This data is invaluable for understanding the solid-state properties of the material.

Correlation of Experimental and Theoretical Spectroscopic Data for Enhanced Structural Elucidation

The integration of experimental spectroscopic data with theoretical calculations, often using methods like Density Functional Theory (DFT), provides a more comprehensive understanding of the structure and properties of this compound.

Theoretical calculations can predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. By comparing these calculated values with the experimental data, a more robust assignment of the spectroscopic signals can be achieved. For instance, discrepancies between experimental and theoretical data can highlight specific electronic or steric effects that are not fully captured by the computational model, leading to a refined structural interpretation. This correlative approach is particularly useful for complex molecules where spectral interpretation can be challenging.

Computational Chemistry and Theoretical Studies on Furo 3,2 E Benzoxazole

Quantum Chemical Calculation Methodologies

Theoretical investigations into the furo[3,2-e]benzoxazole scaffold and its derivatives heavily rely on quantum chemical calculation methodologies to elucidate their structural, electronic, and reactivity properties. Density Functional Theory (DFT) is a prominent method used for these studies, often employing hybrid functionals like B3LYP. nih.govresearchgate.netnih.gov This functional, combined with various basis sets such as 6-311G(d,p) and def2-TZVP, has been successfully used to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties. nih.govnih.govdntb.gov.ua For instance, the B3LYP/6-311++G** level of theory has been utilized to determine structural parameters and vibrational spectra for related benzoxazole (B165842) derivatives. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is another crucial methodology, particularly for understanding the electronic excitation and absorption properties of these compounds. nih.govrsc.org TD-DFT calculations, often performed with functionals like B3LYP or PBE0, allow for the prediction of vertical absorption and emission transitions, providing insights that can be compared with experimental UV-Vis spectra. nih.govdntb.gov.ua The choice of functional can influence the accuracy of the predicted transition energies, though it may not significantly affect the oscillator strength. nih.gov

These computational methods are instrumental in the absence of experimental data, such as single-crystal X-ray diffraction, for validating the structures of newly synthesized compounds. researchgate.net The combination of DFT for ground-state properties and TD-DFT for excited-state properties provides a comprehensive theoretical framework for studying this compound and its analogues. nih.govrsc.org

Geometry Optimization and Conformational Analysis of the this compound System

Computational methods are essential for determining the most stable three-dimensional arrangement of atoms in the this compound system through geometry optimization. This process identifies the minimum energy structure on the potential energy surface. For related benzoxazole derivatives, DFT calculations with functionals like B3LYP have been shown to provide optimized geometries with bond lengths and angles that are in good agreement with experimental data where available. semanticscholar.orgdiva-portal.org

Conformational analysis, which explores the different spatial arrangements of a molecule (conformers) and their relative energies, is also a key area of study. For complex and flexible derivatives, this analysis is crucial for understanding their behavior. For example, in a study of a bis(benzoxazole)-based overcrowded alkene, the r2SCAN-3c level of theory was used for geometry optimizations of various conformers, revealing stable and metastable isomers. diva-portal.org The identification of the most stable conformer is critical, as seen in the study of a furo[3,2-g]chromeno[2,3-b] Current time information in Oskarshamn, SE.evitachem.comthiazolo[5,4-e]pyridine-2,10(3H)-dione, where the S1 structure was identified as the most stable based on the potential energy curve. rsc.org

The planarity or non-planarity of the fused ring system is a significant aspect of its geometry. For some benzoxazole derivatives, strong electronic delocalization due to π resonance across the molecule leads to planar conformations. nih.gov The choice of computational method and basis set, such as B3LYP/6–311++G(d,p), plays a vital role in accurately predicting these conformational preferences. nih.gov

Electronic Structure Characterization

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Distributions

Frontier Molecular Orbital (FMO) analysis is a fundamental tool in computational chemistry for understanding the electronic properties and chemical reactivity of molecules. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the chemical reactivity and stability of a molecule. researchgate.netsemanticscholar.org A smaller energy gap generally suggests higher chemical reactivity and a greater ease of charge transfer within the molecule. researchgate.netsemanticscholar.org For example, in a study of benzoxazole derivatives, a compound with a smaller HOMO-LUMO gap of 3.80 eV was predicted to be more chemically reactive than its counterparts with larger gaps. semanticscholar.org

The distribution of HOMO and LUMO densities across the molecule provides insight into the regions that are most likely to be involved in electron donation and acceptance, respectively. These orbitals are crucial in determining how the molecule interacts with other species and are often used to explain structure-activity relationships. researchgate.net DFT calculations are commonly employed to determine the energies and spatial distributions of these frontier orbitals. dntb.gov.uarjptonline.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a detailed picture of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. nih.gov The analysis quantifies the stabilization energy (E(2)) associated with these interactions, which arises from the delocalization of electrons from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. nih.govepstem.net

Furthermore, NBO analysis can elucidate intramolecular interactions, such as hydrogen bonding and other weak interactions, which can influence the conformational preferences of the molecule. nih.govresearchgate.net By examining the interactions between different orbitals, NBO provides a deeper understanding of the electronic structure that complements the information obtained from FMO analysis. researchgate.netphyschemres.org

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP is plotted onto the electron density surface of the molecule, using a color-coded scheme to represent different potential values. uni-muenchen.deresearchgate.net

Regions of negative electrostatic potential, typically colored red, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-deficient and represent likely sites for nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map provides a clear and intuitive picture of the molecule's electrostatic landscape. uni-muenchen.de

For heterocyclic systems like this compound, MEP analysis can identify the most reactive sites, such as lone pairs on heteroatoms, which often appear as regions of negative potential. uni-muenchen.de This information is crucial for understanding intermolecular interactions, including hydrogen bonding, and for predicting the molecule's behavior in chemical reactions. researchgate.net DFT calculations are commonly used to generate the electron density and electrostatic potential required for MEP mapping. dntb.gov.uarjptonline.org

Reactivity Descriptors and Global Chemical Properties

Key global reactivity descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, it represents the escaping tendency of electrons from an equilibrium system. irjweb.com

Global Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO energy gap. A larger gap implies greater hardness and lower reactivity. researchgate.netsciforum.net

Global Softness (S): The reciprocal of global hardness, it indicates the capacity of a molecule to receive electrons. Soft molecules are generally more reactive. researchgate.net

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.netsciforum.net

Nucleophilicity: Describes the ability of a molecule to donate electrons. researchgate.net

These descriptors are valuable for comparing the reactivity of different compounds and for understanding their behavior in chemical reactions. For example, a low HOMO-LUMO gap and high softness are indicative of a more reactive molecule. researchgate.netsciforum.net These parameters have been successfully applied to various benzoxazole and related heterocyclic systems to predict their reactivity. researchgate.netnih.gov

Theoretical Prediction of Spectroscopic Parameters and Their Validation

The theoretical prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra is a cornerstone of computational chemistry in structural elucidation. For novel or uncharacterized compounds like this compound, these predictions would be invaluable.

In studies of similar heterocyclic compounds, DFT calculations have been shown to provide reliable predictions of spectroscopic data. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is a common and effective approach for calculating NMR chemical shifts (¹H and ¹³C). eco-vector.com The accuracy of these predictions is often enhanced by considering the solvent effects, typically using models like the Polarizable Continuum Model (PCM).

Similarly, theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical method, allowing for a more accurate comparison with experimental data. nih.gov Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra, providing information about electronic transitions and the absorption wavelengths. researchgate.net

Without specific studies on this compound, we can only refer to the general success of these methods on analogous structures. For a definitive analysis, a dedicated computational study on this compound would be required to generate the data for the following conceptual tables.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C2Data not availableData not available
C3aData not availableData not available
C4Data not availableH4: Data not available
C5Data not availableH5: Data not available
C6Data not availableH6: Data not available
C7Data not availableH7: Data not available
C7aData not availableData not available
C8aData not availableData not available
C8bData not availableH8b: Data not available

Note: The atom numbering is based on standard IUPAC nomenclature for the fused ring system. The values are currently unavailable due to a lack of specific computational data.

Table 2: Hypothetical Predicted IR and UV-Vis Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Wavenumber/WavelengthVibrational Mode / Electronic Transition
IRData not availableC-H stretching
IRData not availableC=N stretching
IRData not availableC-O-C stretching
IRData not availableAromatic C=C stretching
UV-VisData not available (nm)π → π
UV-VisData not available (nm)n → π

Note: The specific absorption bands and transitions are dependent on the electronic structure of the molecule and require dedicated TD-DFT calculations.

Thermochemical Properties and Stability Analysis

The thermochemical properties of a molecule, such as its enthalpy of formation, Gibbs free energy, and entropy, are crucial for understanding its stability and reactivity. These parameters can be calculated using computational methods, often as part of the frequency calculations performed for IR spectra prediction.

The stability of a molecule can be assessed by analyzing its heat of formation; a lower (more negative) value generally indicates greater thermodynamic stability. Furthermore, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the kinetic stability and chemical reactivity of a compound. A larger HOMO-LUMO energy gap is typically associated with higher kinetic stability and lower chemical reactivity. nih.govsemanticscholar.org

For this compound, a computational analysis would be necessary to determine these properties. Such a study would involve geometry optimization followed by frequency calculations at a specified level of theory to obtain the thermochemical data.

Table 3: Hypothetical Thermochemical Properties of this compound at 298.15 K

Thermochemical ParameterPredicted ValueUnits
Enthalpy of Formation (ΔHf)Data not availablekJ/mol
Gibbs Free Energy of Formation (ΔGf)Data not availablekJ/mol
Entropy (S)Data not availableJ/(mol·K)
HOMO EnergyData not availableeV
LUMO EnergyData not availableeV
HOMO-LUMO GapData not availableeV

Note: These values are placeholders and would need to be calculated using appropriate quantum chemical software.

Chemical Reactivity and Functionalization Pathways of Furo 3,2 E Benzoxazole

Electrophilic and Nucleophilic Substitution Patterns on the Furo[3,2-e]benzoxazole Ring System

The electronic nature of the this compound ring system, arising from the fusion of an electron-rich furan (B31954) ring and a benzoxazole (B165842) moiety, governs its susceptibility to electrophilic and nucleophilic attack. The interplay between these two heterocyclic components results in a unique reactivity profile.

The regioselectivity of functionalization reactions on the this compound core is a key consideration in synthetic strategies. The positions on both the furan and the benzoxazole portions of the molecule exhibit differential reactivity.

Studies on related fused heterocyclic systems, such as benzoxazoles and benzofurans, provide insights into the likely patterns of substitution. For instance, in benzoxazoles, electrophilic substitution typically occurs on the benzene (B151609) ring, with the position of attack being influenced by the substituents present. mdpi.com Palladium-catalyzed C-H activation has emerged as a powerful tool for achieving site-selective functionalization, allowing for the introduction of various functional groups with high regioselectivity. researchgate.net For example, phosphine-free palladium-catalyzed arylation of benzoxazoles can occur exclusively at the C7 position. mdpi.com

Computational analyses and mechanistic studies on related systems suggest that the distribution of electron density and the stability of reaction intermediates play a crucial role in determining the preferred site of attack. researchgate.net The inherent electronic properties of the furan and oxazole (B20620) rings, along with the influence of any existing substituents, will dictate the outcome of functionalization attempts on the this compound system.

Ring-Opening and Subsequent Recyclization Reactions of Furo-Fused Heterocycles

Ring-opening reactions of the furan or oxazole moiety within the this compound scaffold can provide a pathway to novel chemical entities. These transformations often proceed under specific reaction conditions and can be followed by recyclization to form different heterocyclic systems.

For example, the reaction of (2E)-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)acrylonitrile with various carbon nucleophiles has been shown to proceed through Michael addition, retro-Michael reaction, and γ-pyrone ring opening, followed by different types of recyclization to yield substituted benzofurans and annulated furochromenes. tandfonline.com Similarly, phosphine-catalyzed dearomative [3 + 2] cycloaddition of benzoxazoles with a cyclopropenone leads to the ring-opening of the cyclopropenone and the formation of fused poly-heterocyclic rings. nih.gov

A tandem approach involving the palladium-catalyzed ring-opening of benzoxazole to 2-aminophenol (B121084), followed by aminocarbonylative coupling with aryl iodides, has been developed to synthesize N-(2-hydroxyphenyl)benzamides. rsc.org These examples highlight the potential for ring-opening and recyclization strategies to generate structural diversity from furo-fused heterocycles. Such reactions can lead to the formation of entirely new ring systems, significantly expanding the chemical space accessible from the initial this compound core. researchgate.net

Strategies for Derivatization and Scaffold Modification

The derivatization of the this compound scaffold is essential for modulating its physicochemical and biological properties. Various synthetic strategies can be employed to introduce a wide range of functional groups onto the core structure.

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of synthetic organic chemistry, enabling the introduction of alkyl and aryl substituents.

Alkylation: Alkylation reactions can be performed to introduce alkyl groups at various positions on the this compound ring system. These reactions can be carried out using a variety of alkylating agents and reaction conditions. google.com For instance, N-alkylation of related imidazole (B134444) systems has been achieved with regioselectivity. acs.org

Arylation: Direct C-H arylation has become a powerful method for forming C-C bonds. mdpi.com Palladium-catalyzed direct arylation of heteroatom-containing aromatic compounds has been established with broad applicability. mdpi.com For benzoxazoles, regioselective C7 arylation has been achieved using palladium catalysts. mdpi.com These methods provide a direct route to biaryl structures, which are prevalent in many biologically active molecules. researchgate.net

Reaction TypeReagents and ConditionsOutcome
Alkylation Alkyl halides, various solvents (e.g., DMF, acetonitrile)Introduction of alkyl groups
Arylation Aryl bromides, Pd(OAc)₂, P(t-Bu)₂Me·HBF₄, K₂CO₃, PivOH, mesityleneC7-arylation of furo[3,2-b]pyridines
Arylation Bromoarenes, PdCl₂, PivOK, NMPC7-arylation of benzoxazoles

The introduction of nitro and halogen groups onto the benzoxazole portion of the this compound system can serve as a handle for further functionalization or can directly impart desired properties.

Nitration: Nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction. libretexts.org The reaction of 2-(2-furyl)-1,3-benzoxazole with nitrating agents has been shown to result in the substitution of the furan ring. researchgate.net However, under controlled conditions, nitration of the benzoxazole ring is also conceivable, likely directed by the existing fused furan ring. The nitro group can then be reduced to an amino group, providing a site for further derivatization. msu.edu

Halogenation: Halogenation, such as bromination and chlorination, can also be achieved through electrophilic aromatic substitution. libretexts.org The reaction of 2-(2-furyl)-1,3-benzoxazole with bromine has been reported to yield brominated products. researchgate.net The position of halogenation on the benzoxazole ring would be influenced by the electronic effects of the fused furan ring.

Reaction TypeReagents and ConditionsOutcome
Nitration Nitrating agents (e.g., HNO₃/H₂SO₄)Introduction of a nitro group
Halogenation Halogenating agents (e.g., Br₂, Cl₂) with a Lewis acid catalystIntroduction of a halogen atom

The incorporation of additional heteroatoms, such as sulfur or phosphorus, into the this compound scaffold can significantly alter its electronic and steric properties, leading to novel compounds with unique characteristics.

Furo 3,2 E Benzoxazole As a Scaffold in Advanced Functional Materials Research

Design Principles for Furo[3,2-e]benzoxazole-Based Chromophores and Fluorophores

No published data exists on the design principles for chromophores and fluorophores based on the this compound scaffold. Research on structure-property relationships, including the effects of substituent groups on absorption and emission spectra, quantum yields, and Stokes shifts for this specific compound, is not available.

Applications in Organic Electronics and Photonics

There is no scientific literature detailing the application of this compound in the fields of organic electronics and photonics.

Organic Light-Emitting Diodes (OLEDs)

No studies have been found that investigate the use of this compound as an emitter, host, or charge-transport material in Organic Light-Emitting Diodes (OLEDs).

Organic Field-Effect Transistors (OFETs)

There is no available research on the application of this compound as a semiconductor in Organic Field-Effect Transistors (OFETs).

Role as Synthetic Intermediates, Organocatalysts, Chiral Auxiliaries, and Metal Ligands in Asymmetric Catalysis

No information has been found regarding the utility of this compound as a synthetic intermediate in the preparation of other compounds. Furthermore, there are no reports on its use as an organocatalyst, a chiral auxiliary for stereoselective transformations, or as a ligand for metal-catalyzed asymmetric reactions.

Q & A

Q. What are the established synthetic protocols for furo[3,2-e]benzoxazole derivatives in medicinal chemistry?

Furo[3,2-e]benzoxazole derivatives are typically synthesized via condensation reactions involving substituted benzaldehydes or heterocyclic precursors. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) yields triazole-fused benzoxazole derivatives . Alternative routes include cyclization of ortho-substituted anilines with carbonyl compounds under catalytic or thermal conditions. Key parameters include solvent polarity, reaction time, and acid/base catalysis .

Q. How are this compound derivatives structurally characterized in pharmaceutical research?

Structural confirmation relies on spectroscopic techniques:

  • NMR (¹H/¹³C) to identify substituent positions and aromatic proton environments.
  • Mass spectrometry (HRMS) for molecular weight and fragmentation patterns.
  • X-ray crystallography for absolute configuration determination, particularly for optoelectronically active derivatives .
  • UV-Vis and fluorescence spectroscopy to assess electronic transitions and photophysical properties, especially for fluorophores .

Q. Which in vitro models are standard for evaluating the anticancer activity of this compound analogs?

Common models include:

  • Cell viability assays (MTT, SRB) against human cancer cell lines (e.g., MCF-7, HeLa, A549).
  • Apoptosis assays (Annexin V/PI staining) to quantify programmed cell death.
  • Cell cycle analysis (flow cytometry) to identify phase-specific arrest. Structural modifications, such as introducing electron-withdrawing groups (e.g., fluorine) or fused heterocycles, enhance potency by modulating DNA intercalation or kinase inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized for multi-component synthesis of benzoxazole-containing heterocycles?

Critical variables include:

  • Stoichiometric ratios : Excess reagents (e.g., TBSOTf, TMS–NEt₂) improve yields in Lewis acid-mediated C–H functionalization .
  • Catalyst selection : Brønsted acids (e.g., glacial acetic acid) or metal-free conditions reduce side reactions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Reaction monitoring : Use TLC or UPLC to track progress and isolate intermediates .

Q. What strategies resolve contradictions in reported antimicrobial efficacy data among structurally similar benzoxazole derivatives?

Discrepancies may arise from:

  • Variability in MIC testing : Standardize protocols (e.g., broth microdilution) and control strains (e.g., S. aureus ATCC 25923) .
  • Structural nuances : Compare substituent effects (e.g., halogen vs. alkyl groups) on membrane permeability via logP calculations.
  • Statistical validation : Apply ANOVA or Tukey’s HSD test to assess significance across replicate experiments .

Q. How can mechanistic studies elucidate the role of fluorine substitution in benzoxazole bioactivity?

Approaches include:

  • Density Functional Theory (DFT) : Calculate electron density maps to predict binding interactions (e.g., with kinase active sites) .
  • Isotopic labeling (¹⁹F NMR): Track metabolic stability or protein-ligand interactions.
  • Comparative SAR : Synthesize analogs with F, Cl, or CH₃ groups to correlate substituent electronegativity with activity .

Q. What advanced fluorescence techniques study benzoxazole derivatives in biological systems?

  • Time-resolved fluorescence : Measure excited-state lifetimes to probe microenvironment changes (e.g., pH, viscosity) .
  • FRET (Förster Resonance Energy Transfer) : Design benzoxazole-based probes to monitor protein-protein interactions.
  • Two-photon microscopy : Image cellular uptake in real-time using benzoxazole fluorophores with red-shifted emission .

Q. Which computational methods predict optoelectronic properties of benzoxazole-based materials?

  • TD-DFT (Time-Dependent DFT) : Simulate absorption/emission spectra for optoelectronic applications .
  • Molecular Dynamics (MD) : Model crystal packing and elastic properties for flexible materials.
  • Hirshfeld surface analysis : Visualize intermolecular interactions (e.g., π-stacking) in crystal lattices .

Key Considerations for Experimental Design

  • Reproducibility : Document reagent sources (e.g., Sigma-Aldrich), purity grades, and storage conditions to align with regulatory standards .
  • Ethical compliance : Adhere to biosafety protocols for antimicrobial/anticancer testing, avoiding in vivo studies without regulatory approval .
  • Data transparency : Use repositories like EPA DSSTox for structural validation and toxicity predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.